N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Biological Activity
Novel Compound Synthesis : Research has been focused on synthesizing novel compounds derived from similar chemical structures, exploring their potential as anti-inflammatory, analgesic agents, and cyclooxygenase inhibitors. For instance, Abu‐Hashem et al. (2020) synthesized a range of new heterocyclic compounds, demonstrating significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Kerru et al. (2019) prepared novel thienopyrimidine linked rhodanine derivatives, showing substantial antimicrobial potency against various bacteria and fungi, indicating the potential for developing new antimicrobial agents from similar chemical structures (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Pharmacokinetics and Drug Metabolism
- Drug Metabolism and Pharmacokinetics : Dong et al. (2016) examined the thiouracil derivative PF-06282999 for its pharmacokinetics and disposition across animals and humans, aiming to predict human pharmacokinetics and elimination mechanisms. This study exemplifies the importance of understanding the metabolism and pharmacokinetics of compounds with similar structures for their safe and effective use as therapeutic agents (Dong et al., 2016).
Mechanistic Studies
- Understanding Drug Mechanisms : Moscovitz et al. (2018) explored the mechanism of action of PF-06282999, an irreversible inactivator of the myeloperoxidase enzyme, indicating how compounds of similar complexity can be studied to understand their effects on human health and disease pathways (Moscovitz, Lin, Johnson, Tu, Goosen, Weng, & Kalgutkar, 2018).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-28-16-5-3-2-4-15(16)25-21(27)20-14(8-9-31-20)24-22(25)32-11-19(26)23-13-6-7-17-18(10-13)30-12-29-17/h2-7,10H,8-9,11-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRWWAFZIYZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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